N~2~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylethane-1,2-diamine
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Overview
Description
N~2~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylethane-1,2-diamine is an organic compound characterized by the presence of a dichlorophenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylethane-1,2-diamine typically involves the reaction of 3,4-dichloroaniline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through additional reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce halogenated derivatives .
Scientific Research Applications
N~2~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dichlorophenyl derivatives and ethane-1,2-diamine analogs. Examples include:
- N-(2,3-dichlorophenyl)-N’-(3,4-dichlorophenyl)urea
- 3-(3,4-dichlorophenyl)-1,1-dimethylurea
Uniqueness
N~2~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylethane-1,2-diamine is unique due to its specific chemical structure, which imparts distinct properties and reactivity.
Properties
CAS No. |
74473-98-6 |
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Molecular Formula |
C12H18Cl2N2 |
Molecular Weight |
261.19 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C12H18Cl2N2/c1-3-16(4-2)8-7-15-10-5-6-11(13)12(14)9-10/h5-6,9,15H,3-4,7-8H2,1-2H3 |
InChI Key |
NBDLTCSUINNOMN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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